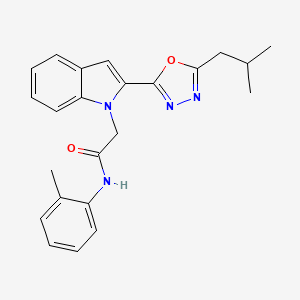
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
Vue d'ensemble
Description
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. However, in many types of cancer, the function of p53 is compromised due to overexpression of MDM2, which binds to and inhibits p53. MI-773 has been developed as a potential anticancer agent by blocking the interaction between p53 and MDM2, thereby restoring the activity of p53.
Mécanisme D'action
The mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide is based on its ability to block the interaction between p53 and MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by the proteasome. This compound binds to the p53 binding site on MDM2, preventing MDM2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include induction of p53 target genes, cell cycle arrest, apoptosis, and senescence. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide as a research tool is its specificity for the p53-MDM2 interaction. This allows researchers to study the effects of p53 activation in cancer cells without interfering with other cellular processes. However, this compound also has some limitations as a research tool. For example, it may not be effective in all types of cancer cells, and its efficacy may be influenced by the genetic background of the cells.
Orientations Futures
There are several future directions for research on 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, is an area of active investigation.
Applications De Recherche Scientifique
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to chemotherapy. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in mouse models of cancer.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)12-22-25-26-23(29-22)20-13-17-9-5-7-11-19(17)27(20)14-21(28)24-18-10-6-4-8-16(18)3/h4-11,13,15H,12,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICQVQHTTWVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312877.png)
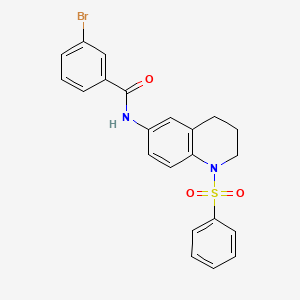
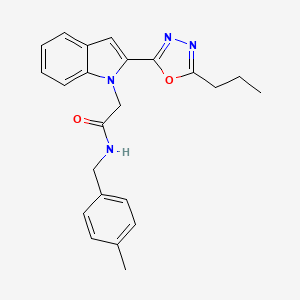
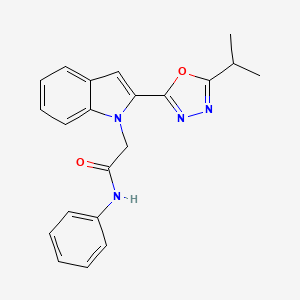
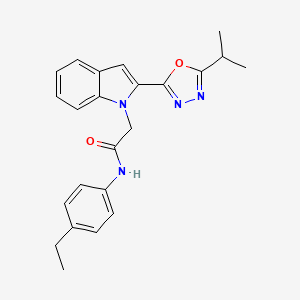

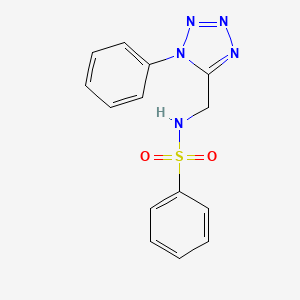
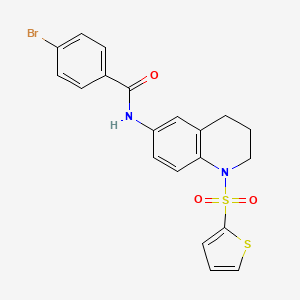

![4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B3312939.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3312971.png)
![4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312974.png)
![4-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312981.png)